N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide
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Overview
Description
N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole ring fused with a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Introduction of the 4-Fluorophenyl Group: The benzimidazole intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 4-fluorophenyl group.
Attachment of the Propyl Chain: The resulting compound is further reacted with 3-bromopropylamine to attach the propyl chain.
Formation of the Furan-2-Carboxamide Moiety: Finally, the intermediate is reacted with furan-2-carboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the furan moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles like amines, thiols, and alcohols, with solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and furan derivatives.
Scientific Research Applications
N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Furan Derivatives: Compounds like furosemide and nitrofurantoin contain the furan ring and are used for their diuretic and antimicrobial properties, respectively.
Uniqueness
N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)furan-2-carboxamide is unique due to its combined benzimidazole and furan moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-17-11-9-16(10-12-17)15-26-19-6-2-1-5-18(19)25-21(26)8-3-13-24-22(27)20-7-4-14-28-20/h1-2,4-7,9-12,14H,3,8,13,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTWBGPFEGVTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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